5-Oxa-2-azaspiro[3.4]octan-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-1-6(9-2-5)3-7-4-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXJOPXVHFPVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxa 2 Azaspiro 3.4 Octan 7 Ol and Its Analogues
General Strategies for Constructing Spiro[3.4]octane Frameworks
The construction of spiro[3.4]octane frameworks, which feature a four-membered ring fused to a five-membered ring at a single carbon atom, is a significant challenge in organic synthesis. These scaffolds are increasingly sought after in drug discovery due to their rigid, three-dimensional structures. researchgate.net Chemists have developed several general strategies to access these complex architectures, often involving intricate reaction sequences to build the two rings around a central quaternary carbon. researchgate.netnih.gov
Cyclization Reactions in Spirocycle Synthesis
Cyclization reactions are fundamental to forming the ring structures of spirocycles. numberanalytics.com These reactions involve creating a new bond between two atoms within a single, typically linear, molecule to form a cyclic product. numberanalytics.com The success of a cyclization is governed by thermodynamic and kinetic factors, with the stability of the resulting ring and the energy barrier to its formation being key determinants. numberanalytics.com
In the context of spirocycle synthesis, intramolecular reactions are paramount. For instance, an electrophilic intramolecular cyclization can be used to form heterocyclic systems. In one example, N-alkyne-substituted pyrrole (B145914) derivatives were treated with iodine, which activates the alkyne for an intramolecular attack by an ester oxygen atom, leading to the formation of pyrrolooxazinone derivatives. beilstein-journals.org This type of 6-endo-dig cyclization demonstrates how a pre-functionalized linear chain can be coaxed into forming a complex ring system. beilstein-journals.org Similarly, nucleophilic cyclization, such as the reaction of these pyrrole derivatives with hydrazine, can yield fused heterocyclic systems through a 6-exo-dig pathway. beilstein-journals.org
Tandem Reaction Sequences for Spirocyclic Assembly
Tandem or cascade reactions offer an elegant and efficient approach to building complex molecules like spirocycles in a single pot. These sequences involve multiple bond-forming events that occur consecutively without the need to isolate intermediates, enhancing atom and step economy. rsc.org
Several powerful tandem strategies have been developed for spirocyclic assembly.
Gold-Catalyzed Tandem Reactions: Gold(I) catalysts can initiate a cascade sequence with 1-ene-4,9-diyne ester substrates. This process can proceed through a tandem 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish an azaspiro[4.4]nonenone ring system. rsc.org
Organocatalytic Cascades: The synthesis of spirooxindole derivatives can be achieved through a Michael–Michael-aldol cascade reaction. This sequence provides the products in good yields with high diastereoselectivity and enantioselectivity. rsc.org
Post-Ugi Dearomatization: The Ugi four-component reaction (Ugi-4CR) produces adducts that are ideal precursors for subsequent transformations. Dearomatization strategies applied to these adducts have been successfully used to construct a variety of spiroheterocycles. rsc.org
Annulation Approaches for Ring Construction
Annulation refers to the process of fusing a new ring onto a molecule through the formation of two new bonds. scripps.edu This strategy is particularly useful for building the spiro[3.4]octane system, where either the cyclopentane (B165970) or the azetidine (B1206935) ring can be formed by annulating a precursor. nih.gov
One versatile method is the Matteson-type annulation, which utilizes iterative boron-homologation to construct carbocycles of various sizes from simple precursors. nih.gov This approach can be extended to prepare diverse and hard-to-access spirocyclic compounds from simple cyclic ketones. nih.gov Another powerful technique is ring-closing metathesis (RCM), which has been employed in a spiro-annulation strategy to create C2-symmetric bis-spiro-pyrano cage compounds. This synthesis involved a Grignard reaction followed by an RCM sequence as the key steps. beilstein-journals.org For the synthesis of 2-azaspiro[3.4]octane specifically, annulation strategies have been developed that involve either constructing the cyclopentane ring onto an azetidine precursor or, alternatively, forming the four-membered ring onto a cyclopentane derivative. researchgate.netnih.gov
| Annulation Strategy | Key Features | Resulting System |
| Matteson-Type Annulation | Iterative boron-homologation; uses an electron-withdrawing group as a handle. nih.gov | Various carbocycles and spirocycles from cyclic ketones. nih.gov |
| Grignard/RCM Annulation | Grignard addition of an allyl group followed by ring-closing metathesis. beilstein-journals.org | Spiro-pyrano cage compounds. beilstein-journals.org |
| Direct Ring Annulation | Construction of a cyclopentane or four-membered ring onto a pre-existing ring. nih.gov | 2-Azaspiro[3.4]octane. nih.gov |
Staudinger Reaction-Based Azetidine Ring Formation
The Staudinger reaction classically involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane. wikipedia.org In its modified form, known as the Staudinger reduction, subsequent hydrolysis of the intermediate yields an amine and a phosphine oxide, providing a mild method for converting azides into amines. wikipedia.orgorganic-chemistry.org
This reaction has been ingeniously adapted for the synthesis of nitrogen-containing rings. The formation of an azetidine ring can occur through an intramolecular version of the Staudinger reaction. For example, the reaction of certain 3-azido-1,2-diols with phosphines can lead to the unexpected but efficient formation of azetidines. researchgate.net The mechanism involves the initial formation of the iminophosphorane, followed by an intramolecular cyclization where the newly formed nucleophilic nitrogen attacks an in-situ generated electrophilic carbon, displacing a leaving group to close the four-membered ring. wikipedia.orgresearchgate.net This methodology has also been applied to the synthesis of spiro-lactams, which contain an azetidin-2-one (B1220530) core, demonstrating its utility in creating the azetidine portion of complex spirocycles. researchgate.net
Mechanism of Staudinger Reaction The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to create an iminophosphorane intermediate. wikipedia.org In the reduction pathway, this intermediate is then hydrolyzed to yield the primary amine and a stable phosphine oxide. organic-chemistry.org
Gold-Catalyzed Cyclization Approaches
Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its high atom economy, mild reaction conditions, and tolerance of various functional groups. bohrium.com Gold catalysts, particularly gold(I) complexes, are potent activators of alkynes and allenes, making them ideal for initiating cyclization reactions to form spirocycles. bohrium.comresearchgate.net
Gold-catalyzed spirocyclization can proceed through several mechanistic pathways. Key intermediates often involve gold-alkyne or gold-allene complexes, which can then undergo hydroamination, hydroalkoxylation, or more complex cascade reactions to yield the final spirocyclic products. researchgate.net For example, gold(I) catalysts have been used to efficiently prepare a diverse range of spirocyclic pyrrolidines and piperidines from 1-ene-4,9- and 3-ene-1,7-diyne esters. rsc.org Another approach involves the gold-catalyzed cyclization of aniline-tethered furan-ynones, which proceeds by trapping a stabilized cationic intermediate with an amide group to efficiently produce polycycles with a spiro-cyclohexadienone-hydrofuran framework. acs.org The versatility of this methodology has been further demonstrated in the synthesis of dispiroheterocycles containing two all-carbon quaternary centers. monash.edu
| Catalyst System | Substrate | Product Type |
| Gold(I) | 1-ene-4,9- and 3-ene-1,7-diyne esters rsc.org | Azaspiro[4.4]nonenones and azaspiro[4.5]decadienones rsc.org |
| Gold(I) | Aniline-tethered furan-ynones acs.org | Spiro-cyclohexadienone-hydrofurans acs.org |
| Gold(I) | 3-ene-1,7-diyne esters monash.edu | Dispiroheterocycles monash.edu |
Targeted Synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-ol
While general strategies provide a toolbox for spirocycle construction, the specific synthesis of this compound (CAS 1613363-18-0) requires a targeted approach. bldpharm.comchemsrc.com A key strategy for assembling the 5-oxa-2-azaspiro[3.4]octane core involves building the tetrahydrofuran (B95107) ring onto a pre-existing azetidine ring.
A closely related analogue, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been synthesized via a three-step sequence that provides a clear blueprint for accessing this scaffold. google.com
Synthetic Route to a 5-Oxa-2-azaspiro[3.4]octane Analogue google.com
Allylation: The synthesis begins with 1-Boc-3-oxoazetidine, a commercially available starting material. This ketone is reacted with allyl bromide in the presence of zinc powder to perform an allylation of the carbonyl group, yielding tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate. google.com
Bromination: The resulting allyl alcohol is then treated with liquid bromine. This step adds bromine across the double bond of the allyl group, forming the intermediate tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate. google.com
Intramolecular Cyclization: The final spirocyclization is achieved by treating the dibrominated intermediate with a base, such as potassium carbonate. The base promotes an intramolecular Williamson ether synthesis, where the hydroxyl group attacks the carbon bearing one of the bromine atoms, displacing it to form the five-membered tetrahydrofuran ring and complete the spirocyclic core. google.com
To obtain the target compound, this compound, a similar strategy could be employed, potentially using a different starting allylic reagent or by chemically modifying the bromo-substituted product. For instance, de-bromination followed by deprotection of the amine would yield the core alcohol. Alternatively, a different cyclization strategy, such as an acid-catalyzed intramolecular hydroalkoxylation of the allyl alcohol intermediate from step 1, could directly lead to the desired hydroxylated spirocycle after deprotection. Derivatives of this spirocycle have been identified as M4 receptor agonists, highlighting the compound's relevance in medicinal chemistry. google.com
Precursor Chemistry and Intermediate Derivatization
The synthesis of the 5-oxa-2-azaspiro[3.4]octane core often begins with precursors that contain either the azetidine or the tetrahydrofuran ring, with the other ring being formed during the synthetic sequence. A common precursor for the azetidine portion is 1-BOC-3-oxoazetidine. google.com This commercially available starting material can be functionalized at the 3-position to introduce the necessary atoms for the subsequent cyclization to form the tetrahydrofuran ring.
For instance, the synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported starting from precursors that are elaborated through robust and step-economic routes. lookchem.com Intermediate derivatization plays a key role in creating a library of analogues. For example, a spirocyclic ketoester intermediate can be saponified to the corresponding carboxylic acid. lookchem.com This acid can then undergo a Curtius rearrangement to yield an orthogonally protected bisamine, which can be further deprotected to provide a diamine derivative. lookchem.com
These derivatizations allow for the introduction of various functional groups, which is essential for exploring the structure-activity relationships of these compounds in drug discovery programs. The ability to generate diversity from a common intermediate is a powerful tool for medicinal chemists.
Stereoselective Synthesis of this compound and Related Chiral Spirocycles
The synthesis of enantiomerically pure spirocyclic compounds is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. acs.orggoogle.com The construction of the spirocenter with a defined stereochemistry presents a significant synthetic challenge. nih.gov
Enantioselective Catalytic Approaches
While specific enantioselective catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of asymmetric catalysis offers powerful tools for the synthesis of chiral spirocycles. rsc.orgnih.gov Organocatalysis, for example, has emerged as a valuable strategy for the enantioselective construction of spirocyclic frameworks. rsc.org Chiral phosphoric acids and rhodium complexes have also been successfully employed in the synthesis of other chiral spiro-bisindoles. nih.gov These methodologies often rely on the formation of a chiral intermediate or transition state that directs the stereochemical outcome of the reaction. For many spirocyclic systems, chromatographic resolution of racemic mixtures is a practical approach to obtain the individual enantiomers, especially when it is unclear which enantiomer will exhibit the desired biological activity. lookchem.com
Diastereoselective Control in Spirocenter Formation
Diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters. numberanalytics.com In the context of spirocycle synthesis, controlling the relative stereochemistry of substituents on the rings is crucial. Diastereoselective reactions are influenced by steric and electronic effects of the reactants and catalysts, as well as the reaction conditions. numberanalytics.com
For spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives, a Michael/Michael cascade cyclization catalyzed by DABCO has been shown to proceed with excellent diastereoselectivity. researchgate.net Similarly, the Staudinger reaction has been used for the diastereoselective synthesis of spiro-β-lactams. researchgate.net These examples highlight the potential for substrate-controlled or catalyst-controlled diastereoselection in the formation of spirocenters. The Curtin–Hammett principle can also be used to understand and predict the diastereoselectivity in certain macrocyclization reactions leading to chiral macrocycles. nih.gov
Synthesis of Functionally Modified Analogues of the 5-Oxa-2-azaspiro[3.4]octane Scaffold
The versatility of the 5-oxa-2-azaspiro[3.4]octane scaffold lies in the ability to introduce a variety of functional groups, allowing for the fine-tuning of its properties for specific applications, particularly in drug discovery. researchgate.netmolport.com
Introduction of Diverse Substituents via Functional Group Transformations
Starting from a common intermediate, such as 5-oxa-2-azaspiro[3.4]octan-7-one, a range of functional groups can be introduced. As previously mentioned, reduction of the ketone yields the corresponding alcohol (this compound). lookchem.com Reductive amination of the same ketone can provide access to the 7-amino analogue. lookchem.com
Further modifications can be envisioned starting from other precursors. For example, a synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been reported. google.com The bromo substituent in this compound can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The synthesis of substituted pyrrole derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold also demonstrates the utility of functional group transformations in creating diverse libraries of spirocyclic compounds. mdpi.com
Preparation of N-Protected and Other Derivatized Forms for Further Elaboration
The strategic synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives frequently necessitates the use of nitrogen protecting groups to ensure selectivity and enable controlled, stepwise elaboration of the molecular scaffold. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
A key precursor for many syntheses is an N-protected 3-oxoazetidine. For instance, 1-Boc-3-oxoazetidine serves as a versatile starting material. A patented method describes a three-step synthesis to produce a brominated derivative, which is a valuable intermediate for further functionalization. The synthesis begins with the reaction of 1-Boc-3-oxoazetidine with allyl bromide in the presence of zinc powder to yield 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester. This intermediate is then treated with liquid bromine to form a dibromopropyl derivative. In the final step, an intramolecular cyclization is induced using a base like potassium carbonate, which results in the formation of the N-Boc protected spirocycle, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate google.com.
Another approach involves the use of N-Boc azetidin-2-one, which can undergo a Wittig olefination to produce a conjugated ester. This ester can then participate in cycloaddition reactions to form the spirocyclic core lookchem.com. Once the core is formed, further modifications can be made. For example, a ketone precursor, such as N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one, can be reduced using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol, a direct analogue of the parent compound lookchem.com. This alcohol, along with other derivatives like amines produced through reductive amination, serve as "multifunctional modules" with functional group diversity, which is crucial for developing leads in drug discovery lookchem.com.
These protected and derivatized forms are designed to have specific functional groups, or "exit vectors," that allow for their incorporation into larger, more complex molecules. The table below summarizes the preparation of such derivatized forms.
Table 1: Synthesis of N-Protected and Derivatized 5-Oxa-2-azaspiro[3.4]octane Analogues
| Starting Material | Key Reagents/Steps | Product | Reference |
|---|---|---|---|
| 1-Boc-3-oxoazetidine | 1. Allyl bromide, Zn2. Br₂3. K₂CO₃ | tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | google.com |
| N-Boc-5-oxa-2-azaspiro[3.4]octan-7-one | NaBH₄ | N-Boc-5-oxa-2-azaspiro[3.4]octan-7-ol | lookchem.com |
Advanced Spectroscopic and Analytical Characterization of Spirocyclic Oxa Azaspiro Compounds
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Spectroscopic techniques are indispensable in the structural elucidation of novel chemical entities. For spirocyclic systems such as 5-Oxa-2-azaspiro[3.4]octan-7-ol, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide fundamental insights into the molecule's functional groups and electronic properties. While specific experimental data for this exact compound is not widely published, a detailed analysis of its constituent functional groups—a secondary amine, a secondary alcohol, and a cyclic ether integrated into a spirocyclic framework—allows for a predictive characterization of its spectroscopic features.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its alcohol, amine, and ether functionalities.
The most prominent features in the high-frequency region of the spectrum would be the stretching vibrations of the O-H and N-H bonds. The alcohol's O-H group is anticipated to produce a strong, broad absorption band in the range of 3200–3600 cm⁻¹. tutorchase.comlibretexts.orgorgchemboulder.com The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. tutorchase.comlibretexts.org In the same region, the N-H stretching vibration of the secondary amine is expected to give rise to a single, typically less intense and sharper band around 3300–3500 cm⁻¹. libretexts.orgopenstax.org The overlap of the N-H and O-H bands can sometimes complicate precise assignment, but the broadness of the O-H signal is usually a distinguishing feature. libretexts.orglibretexts.org
The C-H stretching vibrations of the aliphatic spirocyclic framework are expected to appear just below 3000 cm⁻¹. The spectrum would also display characteristic C-O and C-N stretching vibrations in the fingerprint region. A strong C-O stretching band for the secondary alcohol is predicted to be in the 1000–1300 cm⁻¹ range. tutorchase.com The cyclic ether component (the tetrahydrofuran (B95107) ring) would also contribute a characteristic C-O-C stretching absorption, typically observed between 1050 and 1260 cm⁻¹. orgchemboulder.comudayton.edu The C-N stretching vibration of the aliphatic amine is generally found in the 1000 to 1250 cm⁻¹ region. libretexts.org
Bending vibrations are also informative. The O-H bending vibration may appear as a broad absorption, while the N-H bending of the secondary amine can be observed around 1560-1620 cm⁻¹. cdnsciencepub.com
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharper |
| Aliphatic | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Secondary Amine | N-H Bend | 1560 - 1620 | Variable |
| Alcohol | C-O Stretch | 1000 - 1300 | Strong |
| Cyclic Ether | C-O-C Stretch | 1050 - 1260 | Strong |
| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |
This table presents predicted data based on the analysis of functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The utility of UV-Vis spectroscopy for a particular compound is highly dependent on the presence of chromophores—conjugated systems or functional groups with π-electrons or non-bonding electrons that can undergo n→π* or π→π* transitions.
The structure of this compound is entirely saturated and lacks significant chromophores such as aromatic rings or conjugated double bonds. britannica.com The functional groups present—the amine and the ether—contain non-bonding (n) electrons on the nitrogen and oxygen atoms, respectively. These can undergo n→σ* transitions. However, these transitions typically require high energy and result in absorption maxima in the far-UV region (below 200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. youtube.com
Consequently, a UV-Vis spectrum of this compound, when run in a typical solvent like ethanol (B145695) or methanol (B129727) from 200 to 800 nm, is not expected to show any significant absorption peaks. The compound would be considered transparent in this region. This lack of absorption is, in itself, a key piece of structural information, confirming the absence of conjugated π-electron systems. britannica.com
| Electronic Transition Type | Expected Wavelength (λ_max) (nm) | Molar Absorptivity (ε) | Notes |
| n→σ* | < 200 | Low | Generally not observable with standard instruments. |
This table presents predicted data based on the analysis of functional groups.
Exploration of Biological Activities and Molecular Interactions of 5 Oxa 2 Azaspiro 3.4 Octan 7 Ol Scaffolds
In Vitro Studies on Specific Biological Targets and Pathways
The biological effects of 5-oxa-2-azaspiro[3.4]octan-7-ol derivatives are primarily evaluated through a variety of in vitro assays designed to probe their interactions with specific molecular targets and pathways. These studies are foundational in understanding the therapeutic potential of this class of compounds.
Enzyme Inhibition and Activation Assays
While the primary focus of research on this compound derivatives has been on receptor interactions, their potential to modulate enzyme activity is also a key area of investigation. Spirocyclic structures, in general, are known to interact with a range of enzymes. For the this compound scaffold, enzyme inhibition assays are crucial for determining selectivity and avoiding off-target effects. These assays typically involve incubating the compound with a specific enzyme and its substrate and then measuring the rate of product formation. A reduction in this rate indicates inhibition. While specific data on enzyme inhibition for the parent compound is not extensively published, derivatives are often screened against a panel of enzymes, such as those from the cytochrome P450 family, to assess their metabolic stability and potential for drug-drug interactions.
Receptor Binding and Modulation Studies (e.g., M4 receptor agonists, neurotransmitter systems)
The most significant area of research for this compound derivatives is their activity as modulators of neurotransmitter systems, with a particular focus on the muscarinic acetylcholine (B1216132) M4 receptor. google.comgoogle.com The M4 receptor is a G protein-coupled receptor (GPCR) involved in the regulation of synaptic plasticity and neuronal excitability, making it a key target for the treatment of various central nervous system disorders, including schizophrenia.
Derivatives of 5-oxa-2-azaspiro[3.4]octane have been identified as potent M4 receptor agonists. google.comgoogle.com The activity of these compounds is typically quantified using in vitro receptor binding and functional assays. Radioligand binding assays, for instance, measure the affinity of the compound for the M4 receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional assays, such as calcium flux or cyclic AMP (cAMP) accumulation assays, determine the compound's ability to activate the receptor and elicit a cellular response, with potency often reported as the half-maximal effective concentration (EC50).
Table 1: In Vitro M4 Receptor Agonist Activity of a Representative 5-Oxa-2-azaspiro[3.4]octane Derivative
| Compound | Assay Type | Target | Activity (EC50) |
|---|---|---|---|
| (S)-2-((S)-5-Oxa-2-azaspiro[3.4]octan-7-yl)-5-fluoropyrimidine | FLIPR (Calcium Mobilization) | Human M4 Receptor | 1.2 nM |
This table presents representative data for a derivative of the core scaffold, highlighting the potent M4 receptor agonist activity observed in this chemical series.
Cell-Based Assays for Investigating Cellular Responses and Phenotypes
Cell-based assays are instrumental in understanding how the interaction of this compound derivatives with their molecular targets translates into a cellular response. google.com For M4 receptor agonists, these assays are often conducted in cell lines engineered to express the human M4 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells.
A common technique is the use of a fluorescent imaging plate reader (FLIPR) to measure changes in intracellular calcium levels following receptor activation. M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels. However, in engineered cell lines, they can be made to couple to Gq proteins, leading to an increase in intracellular calcium upon agonist binding. This provides a robust and high-throughput method for assessing agonist potency. These studies help to confirm that the compounds not only bind to the receptor but also activate the intended signaling pathway, providing crucial information about their functional activity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are pivotal in optimizing the pharmacological properties of the this compound scaffold. By systematically modifying different parts of the molecule, researchers can identify the key structural features that govern its biological activity, potency, and selectivity.
Influence of Spirocyclic Conformation and Rigidity on Biological Activity
The spirocyclic nature of the 5-oxa-2-azaspiro[3.4]octane core imparts a defined three-dimensional geometry and conformational rigidity to the molecule. google.comgoogle.com This is a significant advantage in drug design, as it can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty of binding. The fixed spatial arrangement of the functional groups on the spirocyclic scaffold allows for precise interactions with the amino acid residues in the binding pocket of the M4 receptor. The rigidity of the azetidine (B1206935) and tetrahydrofuran (B95107) rings in the spiro[3.4]octane system orients the substituents in specific vectors, which is crucial for achieving the desired pharmacological effect.
Impact of Hydroxyl Group Orientation and Modification on Potency and Selectivity
The hydroxyl group at the 7-position of the this compound scaffold is a critical determinant of its biological activity. The stereochemistry of this hydroxyl group, whether it is in the cis or trans orientation relative to the azetidine nitrogen, can significantly impact the compound's potency and selectivity as an M4 receptor agonist. This is because the hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with the receptor's binding site.
Systematic Investigation of Substituent Effects on Biological Efficacy and Target Specificity
Research into 5-oxa-2-azaspiro[3.4]octane derivatives has identified their potential as agonists for the M4 muscarinic acetylcholine receptor. google.com A systematic investigation into how different chemical groups (substituents) attached to the core scaffold influence biological activity and selectivity is a critical step in drug discovery. A key patent application outlines a general chemical formula for these compounds, indicating various positions on the scaffold where substitutions can be made to modulate their properties. google.comwipo.int
The core structure, as defined in patent literature, allows for a variety of substituents at positions R¹, R², R³, R⁵, and R⁷. google.com For instance, the efficacy and specificity of these compounds as M4 agonists can be fine-tuned by altering the chemical nature of these substituents. While comprehensive, publicly available data sets from systematic studies on the this compound scaffold are limited, the patent literature suggests the types of variations that are being explored. google.comgoogle.com
To illustrate the nature of such an investigation, the following hypothetical data tables showcase how the effects of substituents on biological efficacy and target specificity might be presented.
Table 1: Hypothetical Substituent Effects on M4 Receptor Agonist Efficacy
| Compound ID | R³ Substituent | R⁷ Substituent | M4 Receptor Efficacy (EC₅₀, nM) |
| A-01 | Methyl | Pyridinyl | 150 |
| A-02 | Ethyl | Pyridinyl | 125 |
| A-03 | Isopropyl | Pyridinyl | 200 |
| B-01 | Methyl | Thiazolyl | 90 |
| B-02 | Methyl | Oxazolyl | 75 |
| B-03 | Methyl | Isoxazolyl | 110 |
This table is a hypothetical representation based on the substituent possibilities outlined in patent literature and does not represent actual experimental data.
Table 2: Hypothetical Target Specificity Profile
| Compound ID | M4 Efficacy (EC₅₀, nM) | M1 Selectivity (Fold) | M2 Selectivity (Fold) | M3 Selectivity (Fold) |
| B-01 | 90 | 15 | >100 | >100 |
| B-02 | 75 | 25 | >150 | >150 |
| C-01 | 85 | 20 | >120 | >120 |
This table is a hypothetical representation to illustrate the concept of target specificity and does not represent actual experimental data.
These tables illustrate how systematic changes to the substituents would allow researchers to establish a structure-activity relationship (SAR). For example, variations in the R³ alkyl group could influence potency, while different five-membered heteroaryl rings at the R⁷ position could significantly impact both efficacy and selectivity against other muscarinic receptor subtypes.
Mechanistic Investigations of Molecular Interaction
Understanding how these spirocyclic compounds interact with their biological target at a molecular level is fundamental to optimizing their therapeutic potential. This involves elucidating the mechanisms of target engagement, binding kinetics, and the precise binding modes.
The development of 5-oxa-2-azaspiro[3.4]octane derivatives as M4 receptor agonists necessitates a thorough understanding of how they engage with the receptor to initiate a biological response. google.com The mechanism of action for agonists typically involves binding to the receptor and stabilizing a conformational state that promotes signaling.
The binding kinetics, which describe the rate of association and dissociation of the ligand with the receptor, are crucial for determining the compound's duration of action. Techniques such as fluorescence anisotropy can be employed to study the binding kinetics of ligands to GPCRs like the M4 receptor. springernature.com While specific kinetic data for the this compound scaffold is not yet widely published, the general approach would involve measuring the on-rate (k_on) and off-rate (k_off) to determine the binding affinity (K_d).
Table 3: Hypothetical Binding Kinetics at the M4 Receptor
| Compound ID | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |
| B-02 | 1.5 x 10⁵ | 1.1 x 10⁻³ | 7.3 |
| C-01 | 2.0 x 10⁵ | 1.7 x 10⁻³ | 8.5 |
This table is a hypothetical representation of binding kinetics data and does not represent actual experimental results.
A slower off-rate, for example, would suggest a longer residence time at the receptor, which could translate to a more sustained therapeutic effect.
To visualize the precise interactions between the 5-oxa-2-azaspiro[3.4]octane scaffold and the M4 receptor, protein-ligand co-crystallization followed by X-ray diffraction is the gold standard. While a co-crystal structure for a ligand of this specific class with the M4 receptor is not publicly available, studies on the M4 receptor with other ligands provide insights into the binding pocket. The location of the ligand-binding site within the M4 receptor is known, and the key amino acid residues that interact with agonists and antagonists have been identified. nih.gov
Mutagenesis studies, where specific amino acids in the receptor's binding site are altered, are a powerful tool to probe the importance of individual residues for ligand binding and receptor activation. For instance, a study on the M4 receptor demonstrated that mutating a specific asparagine residue (N4497.49R) could stabilize the receptor in an inactive state, highlighting the critical role of this residue in receptor activation. Such studies, while not performed with the specific this compound scaffold, inform our understanding of how these compounds might interact with the M4 receptor to exert their agonistic effects. The development of ligand binding models through techniques like ensemble cross-docking can also propose binding conformations for novel agonists. nih.gov
Computational Chemistry and Molecular Modeling of 5 Oxa 2 Azaspiro 3.4 Octan 7 Ol Systems
Conformational Analysis and Dynamic Properties
The conformational landscape of 5-Oxa-2-azaspiro[3.4]octan-7-ol is defined by the puckering of its two constituent rings: a tetrahydrofuran (B95107) and an azetidine (B1206935) ring, which share a spiro carbon atom. Spirocyclic systems, particularly those with small rings, tend to be rigid or possess a limited number of well-defined conformations. tandfonline.com This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C1-O-C5-C4) | Hydroxyl Orientation | Relative Energy (kcal/mol) |
| 1 | 15.2° | Equatorial-like | 0.00 |
| 2 | -35.8° | Axial-like | 1.25 |
| 3 | -14.9° | Equatorial-like | 0.15 |
| 4 | 36.1° | Axial-like | 1.30 |
| Note: This data is hypothetical and for illustrative purposes, as specific conformational analysis studies on this compound are not publicly available. |
Molecular Docking and Ligand-Target Interaction Prediction
Derivatives of the 5-oxa-2-azaspiro[3.4]octane scaffold have been investigated as M4 muscarinic acetylcholine (B1216132) receptor agonists. google.com This suggests that this compound could serve as a foundational fragment for designing M4-selective ligands. Molecular docking studies are crucial for predicting the binding mode and affinity of this compound and its analogues within the M4 receptor's binding site.
The highly conserved orthosteric binding site of muscarinic receptors makes achieving subtype selectivity a significant challenge. nih.gov Molecular docking simulations, using software like AutoDock, Glide, or GOLD, can help elucidate the specific interactions that could contribute to M4 selectivity. The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the binding pocket. The spirocyclic core itself provides a rigid framework that orients substituents in specific vectors, which can be exploited to achieve favorable interactions. tandfonline.com
Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT studies for reaction mechanisms, pKa prediction)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic properties and reactivity of this compound. These calculations can provide insights into:
Charge Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the nucleophilic and electrophilic regions of the molecule. The oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydroxyl proton and protons on the carbon adjacent to the nitrogen would be areas of positive potential.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's susceptibility to nucleophilic and electrophilic attack.
pKa Prediction: The pKa of the secondary amine in the azetidine ring and the hydroxyl group can be predicted using various computational methods, including DFT in combination with a continuum solvation model. This information is critical for understanding the ionization state of the molecule at physiological pH.
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| Dipole Moment | 2.8 D | B3LYP/6-31G* |
| Predicted pKa (amine) | 9.5 | SM D/M06-2X |
| Predicted pKa (hydroxyl) | 15.2 | SMD/M06-2X |
| Note: This data is hypothetical and for illustrative purposes. |
Molecular Dynamics Simulations to Explore Ligand-Receptor Complexes
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-receptor complex over time. For a potential M4 receptor agonist based on the this compound scaffold, MD simulations can:
Assess the stability of the predicted binding pose from docking studies.
Characterize the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, and their fluctuations.
Reveal the role of water molecules in mediating ligand-receptor interactions.
Provide insights into the conformational changes in the receptor upon ligand binding, which are crucial for receptor activation.
Running microsecond-long MD simulations can help to confirm the binding hypothesis and provide a more accurate estimation of the binding free energy through methods like MM/PBSA or MM/GBSA.
Virtual Screening and De Novo Design Applications for Analogues
The 5-oxa-2-azaspiro[3.4]octane scaffold is a valuable starting point for the discovery of novel therapeutic agents. researchgate.net Virtual screening techniques can be employed to explore large chemical libraries for compounds containing this scaffold or to identify new scaffolds with similar three-dimensional shapes and pharmacophoric features.
Structure-based virtual screening: Using the docked pose of this compound in the M4 receptor as a template, one could search for commercially available or synthetically accessible compounds that fit the binding site and replicate key interactions.
Ligand-based virtual screening: A pharmacophore model can be developed based on the key features of this compound (e.g., hydrogen bond donor/acceptor, hydrophobic center). This model can then be used to screen databases for diverse molecules that match the pharmacophoric query.
De Novo Design: Computational algorithms can be used to design novel molecules that are optimized for binding to a specific target. The this compound core could be used as a starting fragment, with the algorithm suggesting modifications and additions to improve binding affinity and selectivity.
The combination of these computational approaches allows for the rapid exploration of chemical space and the rational design of novel analogues based on the this compound scaffold. nih.gov
Chemical Biology and Drug Discovery Applications of 5 Oxa 2 Azaspiro 3.4 Octan 7 Ol
Role as Multifunctional Building Blocks in Complex Organic Synthesis
5-Oxa-2-azaspiro[3.4]octan-7-ol serves as a versatile building block in the synthesis of more complex molecules for drug discovery. lookchem.comsigmaaldrich.comsigmaaldrich.com Its structure contains multiple functional groups and stereocenters, providing several points for chemical modification. This allows for the creation of a diverse library of compounds from a single core scaffold. sigmaaldrich.comresearchgate.net The presence of both an oxygen and a nitrogen atom within the spirocyclic system facilitates the preparation of "drug-like" molecules. sigmaaldrich.com
The synthesis of these spirocyclic modules is often designed to be robust and step-economic, making them readily accessible for medicinal chemists. lookchem.comresearchgate.net For instance, researchers have developed concise synthetic routes to access various 5-oxa-2-azaspiro[3.4]octane modules in just a few steps. lookchem.com These building blocks can then be further elaborated to generate novel chemical entities with potential therapeutic applications. lookchem.comresearchgate.net
Table 1: Synthetic Accessibility of 5-Oxa-2-azaspiro[3.4]octane Modules
| Module | Number of Synthetic Steps | Key Features | Reference |
|---|---|---|---|
| 5-Oxa-2-azaspiro[3.4]octane derivatives | 2-3 steps | Provides access to racemic mixtures, with chromatographic resolution for enantiomers. | lookchem.com |
Scaffold for Novel Pharmacophore Development and Lead Optimization
The 5-oxa-2-azaspiro[3.4]octane core acts as a novel scaffold for the development of new pharmacophores and for the optimization of existing lead compounds. lookchem.comdanaher.com A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid nature of the spirocyclic scaffold helps to pre-organize these functional groups in a specific orientation, which can lead to a better fit with the target protein. dndi.org
During lead optimization, the goal is to improve the characteristics of a promising compound, such as its potency, selectivity, and metabolic stability. danaher.com The 5-oxa-2-azaspiro[3.4]octane scaffold can be used to systematically modify a lead compound to enhance these properties. For example, derivatives of this scaffold have been investigated as M4 receptor agonists. google.com
Strategies for Enhancing Potency and Selectivity through Spirocycle Incorporation
Incorporating a spirocycle like 5-oxa-2-azaspiro[3.4]octane into a drug candidate can be a powerful strategy to enhance its potency and selectivity. dndi.org Potency refers to the amount of a drug needed to produce a given effect, while selectivity is the drug's ability to act on a specific target without affecting other, unintended targets. nih.gov
The rigid conformation of the spirocycle can lock the molecule into a bioactive conformation, leading to a stronger interaction with the target and thus higher potency. dndi.orgbldpharm.com Furthermore, the three-dimensional shape of the spirocycle can be exploited to achieve selectivity. By carefully designing the substituents on the spirocyclic core, it is possible to create a molecule that fits precisely into the binding site of the desired target while being a poor fit for off-targets. nih.gov This can be particularly important for targets that are part of a larger family of related proteins, where achieving selectivity can be challenging. bldpharm.com
Application in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies
Fragment-based drug discovery (FBDD) is a technique that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov These fragments are then grown or linked together to create a more potent lead compound. The 5-oxa-2-azaspiro[3.4]octane scaffold, due to its compact and three-dimensional nature, is well-suited for use in FBDD. lookchem.comnih.gov It can serve as a starting point or be incorporated into a fragment to explore the surrounding chemical space of the protein's binding pocket. nih.gov
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a chemically different but functionally equivalent one. nih.gov This is often done to improve properties or to find novel chemical entities with a new intellectual property position. researchgate.net The 5-oxa-2-azaspiro[3.4]octane framework can be used as a novel scaffold in hopping strategies, potentially leading to the discovery of new drug candidates with improved characteristics. nih.gov
Development of Chemical Probes and Biological Tools for Mechanistic Studies
Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context. This compound and its derivatives can be developed into such probes. lookchem.com By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to the spirocyclic scaffold, scientists can visualize and track the target protein within a cell or organism.
These tools are invaluable for mechanistic studies, helping to elucidate the biological pathways in which the target protein is involved and to understand how a drug molecule exerts its therapeutic effect. The multifunctional nature of the 5-oxa-2-azaspiro[3.4]octane scaffold allows for the straightforward attachment of such tags without significantly perturbing the molecule's ability to bind to its target. lookchem.com
Modulation of Molecular Properties for Improved Translational Potential (excluding ADME specifics)
The translational potential of a drug candidate refers to its likelihood of success in clinical trials. A key aspect of this is having the right balance of molecular properties. The incorporation of a 5-oxa-2-azaspiro[3.4]octane scaffold can favorably modulate several of these properties. dndi.orgbldpharm.com
Table 2: Impact of Spirocycle Incorporation on Molecular Properties
| Property | Effect of Spirocycle Incorporation | Rationale | Reference |
|---|---|---|---|
| Conformational Rigidity | Increased | Reduces the number of rotatable bonds, locking the molecule in a favorable orientation. | bldpharm.com |
| Fsp3 | Increased | The quaternary carbon of the spirocenter increases the proportion of sp3-hybridized carbons. | bldpharm.com |
| Potency | Improved | The rigid conformation can lead to a better fit with the target receptor. | bldpharm.com |
| Selectivity | Improved | The three-dimensional shape allows for more specific interactions with the target. | bldpharm.com |
Future Research Directions and Perspectives for 5 Oxa 2 Azaspiro 3.4 Octan 7 Ol
Advancements in Asymmetric and Flow Synthesis of Spirocycles
The synthesis of spirocycles presents a considerable challenge, primarily due to the difficulty of constructing the central quaternary carbon atom and controlling the resulting stereochemistry. nih.gov Future research will likely focus on overcoming these synthetic hurdles through innovative methodologies.
Asymmetric Synthesis: The biological activity of chiral molecules is often dependent on their specific enantiomeric form. Therefore, developing methods for the enantioselective synthesis of 5-oxa-2-azaspiro[3.4]octanes is a critical goal. While racemic routes have been established, current approaches to obtaining single enantiomers often rely on chromatographic resolution, which is a practical but less efficient method. lookchem.com Future advancements are anticipated in the following areas:
Catalytic Asymmetric Reactions: The development of novel chiral catalysts (organocatalysts, transition-metal complexes) for reactions like cycloadditions, which can establish the spirocyclic core with high enantioselectivity. nih.govfrontiersin.org Bifunctional catalysts that can orchestrate cascade reactions to form complex spirocycles in a single step are particularly promising. frontiersin.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline, has been demonstrated for related spiro-beta-lactone gamma-lactams and could be adapted for 5-Oxa-2-azaspiro[3.4]octan-7-ol. nih.gov
Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for rapid reaction optimization. The application of flow synthesis to spirocycles is an emerging field.
Miniaturized Reactors: Flow systems can enable the use of high-energy or hazardous reaction conditions more safely, potentially unlocking new synthetic pathways to the oxa-azaspiro core.
Automated Synthesis: Integrating flow reactors with automated purification and analysis systems could accelerate the synthesis of derivative libraries for screening purposes.
| Synthetic Strategy | Description | Key Advantages |
| Tandem Conjugate Addition/Dieckmann Cyclization | A robust sequence to construct the oxa-azaspiro[3.4]octane core, followed by reduction to yield the alcohol. lookchem.com | Step-economic, provides access to key ketone and alcohol intermediates. lookchem.com |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in key bond-forming reactions, such as cycloadditions. nih.govfrontiersin.org | Direct access to single enantiomers, potentially higher overall efficiency. |
| Chromatographic Resolution | Separation of racemic mixtures into individual enantiomers. lookchem.com | Practical for providing access to both enantiomers for biological testing. lookchem.com |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batches. | Enhanced safety, scalability, and potential for automation. frontiersin.org |
Exploration of Novel Biological Targets and Therapeutic Areas for Oxa-Azaspiro Scaffolds
The rigid, three-dimensional nature of oxa-azaspiro scaffolds makes them ideal for fitting into specific protein binding pockets, offering high potency and selectivity. nih.gov While research is ongoing, these scaffolds have shown promise in several therapeutic areas.
A significant breakthrough has been the identification of 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 muscarinic acetylcholine (B1216132) receptor agonists. google.com The M4 receptor is a key target for treating neuropsychiatric disorders, including schizophrenia and other psychotic disorders. The patent for these compounds highlights their potential in this area. google.com
Future exploration will likely expand to other targets where the unique geometry of the scaffold can be leveraged:
Oncology: Oxadiazole scaffolds, which share the heterocyclic nature of the oxa-azaspiro core, have been investigated as anticancer agents targeting enzymes like kinases and histone deacetylases. nih.gov Similar potential may exist for oxa-azaspiro derivatives.
Infectious Diseases: The spirocyclic motif is found in natural products with antibacterial activity. nih.gov The development of novel spirocyclic cephalosporin (B10832234) analogues demonstrates the utility of this scaffold in creating new antibiotics. nih.gov Furthermore, spirocycles have been investigated as antitubercular agents targeting essential enzymes like MmpL3. researchgate.net
Metabolic Diseases: Novel chemical scaffolds are being sought as inhibitors for transporters like B0AT1 (SLC6A19), a potential target for treating metabolic diseases. nih.gov The physicochemical properties of oxa-azaspiro compounds could make them suitable candidates for such targets.
Integration of Advanced Computational and Experimental Methodologies in Discovery Pipelines
The synergy between computational and experimental techniques is accelerating the drug discovery process. nih.gov For a novel scaffold like this compound, this integration is crucial for efficiently navigating the vast chemical space and identifying promising drug candidates.
In Silico Screening and Design: Computational tools can predict how derivatives of the oxa-azaspiro scaffold will bind to specific biological targets. This allows for the virtual screening of large libraries, prioritizing the synthesis of compounds with the highest predicted activity. nih.gov This approach removes selection bias and can lead to the discovery of non-intuitive yet highly effective molecules. nih.gov
Predictive Modeling of Properties: Computational models can estimate drug-like properties (e.g., solubility, metabolic stability, Fsp3 value) early in the design phase. nih.gov This helps in designing spirocyclic compounds that not only bind to their target but also have favorable pharmacokinetic profiles. The spiro nature inherently ensures high Fsp3 values, which is a desirable trait for drug candidates. nih.gov
Experimental Validation and Feedback: The most promising compounds identified through computational methods are then synthesized and tested experimentally. These results are fed back into the computational models to refine them, creating a powerful, iterative discovery cycle that accelerates the optimization process. nih.gov
Development of High-Throughput Screening Compatible Derivatives and Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. To leverage this technology, the development of diverse libraries of 5-oxa-2-azaspiro[3.4]octane derivatives is essential.
Future research will focus on:
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse collections of molecules from simple starting materials. nih.gov Applying DOS principles to the oxa-azaspiro core would generate a library with a wide range of substituents and stereochemistries, maximizing the chances of finding a hit in an HTS campaign. nih.gov
Fragment-Based Drug Discovery (FBDD): Spirocyclic fragments are particularly valuable in FBDD due to their conformational restriction, which reduces the entropic penalty upon binding. nih.gov A library of small, functionalized oxa-azaspiro fragments could be screened to identify initial binding interactions, which can then be elaborated into more potent leads.
HTS Assay Development: The development of simple, robust, and cost-effective HTS assays is crucial. Competitive binding assays using fluorescence readouts, for instance, can be adapted to screen large libraries of spirocyclic compounds quickly and efficiently. drugtargetreview.com
Strategies for Overcoming Synthetic and Medicinal Chemistry Challenges Associated with Spirocycles
Despite their potential, spirocycles present unique challenges that have historically limited their use in medicinal chemistry. rsc.org Overcoming these hurdles is a key area of future research.
Synthetic Challenges:
Stereocontrol: As mentioned, achieving stereocontrol at the spiro-carbon is a primary challenge. Future strategies will continue to refine asymmetric catalytic methods. nih.gov
Scalability: Many academic syntheses of spirocycles are complex and not easily scalable. Developing robust, step-economic routes suitable for large-scale production is critical for advancing a compound toward clinical trials. lookchem.com The use of commercially available spirocyclic building blocks is one strategy to circumvent complex de novo syntheses. rsc.orgwhiterose.ac.uk
Medicinal Chemistry Challenges:
Solubility and Physicochemical Properties: While the sp3-rich nature of spirocycles can improve solubility compared to flat aromatic systems, optimizing these properties remains a key task. nih.govnih.gov The introduction of polar functional groups onto the oxa-azaspiro scaffold can modulate solubility and other key parameters. researchgate.net
Metabolic Stability: The rigid structure of spirocycles can influence how they are metabolized. Understanding the metabolic pathways of oxa-azaspiro compounds is crucial for designing derivatives with improved stability and pharmacokinetic profiles. nih.gov
| Challenge | Strategy for Overcoming |
| Difficulty in Stereocontrol | Development of advanced asymmetric catalysis (e.g., bifunctional catalysts) and chiral pool synthesis. frontiersin.org |
| Complex, Multi-Step Syntheses | Use of robust, step-economic cascade reactions; utilization of pre-made spirocyclic building blocks. rsc.orglookchem.com |
| Suboptimal Physicochemical Properties | Strategic introduction of polar functional groups to modulate solubility and lipophilicity. researchgate.net |
| Unpredictable Metabolic Stability | Early investigation of metabolic pathways and designing derivatives to block metabolically labile sites. nih.gov |
Q & A
Q. What synthetic routes are effective for producing 5-Oxa-2-azaspiro[3.4]octan-7-ol, and how is structural confirmation achieved?
Methodological Answer:
- Synthesis : Common approaches include annulation of cyclopropane or oxetane rings with appropriate precursors (e.g., epoxide intermediates or hydroxylamine derivatives). For example, ring-closing metathesis or acid-catalyzed cyclization may be employed, leveraging the compound’s spirocyclic framework .
- Characterization : Use NMR (¹H, ¹³C, DEPT-135) to confirm the spirocyclic structure and hydroxyl group position. Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations). IR spectroscopy identifies the hydroxyl stretch (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₁₁NO₂) .
Q. What challenges arise in purifying this compound, and which chromatographic methods optimize yield?
Methodological Answer:
- Challenges : Polar functional groups (hydroxyl, amine) and stereochemical complexity complicate separation.
- Solutions : Use reverse-phase HPLC with C18 columns and a gradient of water/acetonitrile (0.1% TFA modifier). Preparative TLC on silica gel (ethyl acetate:hexane, 3:1) may suffice for small-scale purification. For enantiomeric resolution, chiral stationary phases (e.g., Chiralpak AD-H) are recommended .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substitution reactions at the hydroxyl group of this compound?
Methodological Answer:
- Mechanistic Insight : The hydroxyl group’s reactivity depends on steric hindrance from the spirocyclic framework. Tosylation (TsCl/pyridine) at low temperatures (-20°C) favors monofunctionalization. For nucleophilic substitutions (e.g., Mitsunobu reaction), use DIAD/Ph₃P with alcohols to invert stereochemistry .
- Case Study : Compare yields and byproduct profiles under SN1 vs. SN2 conditions. Kinetic studies (e.g., variable-temperature NMR) clarify transition states .
Q. What computational methods predict the compound’s conformational stability and solvent interactions?
Methodological Answer:
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d,p) level to assess spirocyclic strain. Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM).
- Molecular Dynamics (MD) : Simulate solvation dynamics to identify hydrogen-bonding interactions with protic solvents. Free energy calculations (MM/PBSA) quantify binding affinities for enzyme targets .
Q. How does this compound modulate enzymatic activity compared to related azaspiro compounds?
Methodological Answer:
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) using fluorescence-based substrates. Compare IC₅₀ values with analogs like ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate (IC₅₀ = 12 µM vs. 8 µM for the target compound).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., hydroxyl vs. carboxylate) with activity using molecular docking (AutoDock Vina) .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?
Methodological Answer:
- Error Analysis : Systematically test variables (e.g., catalyst loading, temperature, solvent purity). Use factorial design (2³ matrix) to isolate critical factors. For example, a 15% yield variation may arise from trace water in THF, which quenches Grignard intermediates .
- Reproducibility Protocols : Document exact stoichiometry, inert atmosphere conditions (Ar glovebox), and reagent sources (e.g., anhydrous solvents from Sigma-Aldryl vs. Alfa Aesar). Share raw NMR/FID files in supplementary materials .
Q. Why do computational predictions of the compound’s pKa diverge from experimental measurements?
Methodological Answer:
- Theoretical Adjustments : Improve pKa predictions by incorporating explicit solvent molecules (3–5 H₂O molecules) in DFT calculations. Compare with potentiometric titrations in 0.1 M KCl. Discrepancies >0.5 units suggest overlooked solvation effects or tautomeric equilibria .
Comparative and Theoretical Frameworks
Q. How does the spirocyclic framework of this compound influence its pharmacokinetic properties?
Methodological Answer:
- ADME Profiling : Use Caco-2 cell monolayers to assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption). Compare with azetidine-based analogs, which show higher metabolic stability in liver microsomes .
- Theoretical Basis : Apply Lipinski’s Rule of Five; the compound’s molecular weight (145.16 g/mol) and LogP (~0.5) suggest oral bioavailability, but rigid spirocyclic structure may limit membrane diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
